Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro-
Description
Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro- (CAS: 29124-56-9) is a halogenated acetophenone derivative featuring a 2-amino-5-bromophenyl group attached to the carbonyl carbon and a chlorine substituent on the adjacent ethanone carbon. Its molecular formula is C₈H₆BrClNO, with a molecular weight of 264.5 g/mol. The compound is primarily used in industrial applications, particularly as an intermediate in organic synthesis, though specific end-use details remain proprietary .
Properties
IUPAC Name |
1-(2-amino-5-bromophenyl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEGRFGFHBDGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443471 | |
| Record name | Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61871-82-7 | |
| Record name | Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Using HBr/H₂O₂ in Acidic Media
A widely cited method employs hydrobromic acid (48% HBr) and hydrogen peroxide (30% H₂O₂) in acetic acid at 0–5°C. The amino group’s lone pair activates the ring, facilitating bromine incorporation at the 5-position. After 12 hours, the reaction yields 2-amino-5-bromoacetophenone with 65–70% efficiency. Competitive bromination at the 3-position is minimized by steric hindrance from the acetyl group.
Key Data:
Alternative Bromination via N-Bromosuccinimide (NBS)
NBS in dichloromethane (DCM) at reflux (40°C) offers a milder alternative, particularly for acid-sensitive substrates. The reaction achieves 60% yield but requires longer durations (24–36 hours).
Alpha-Chlorination of the Acetophenone Moiety
Introducing chlorine at the alpha position of the ketone necessitates selective radical or electrophilic chlorination. The amino group’s electron-donating nature complicates this step, often requiring protection to prevent undesired N-chlorination.
Protection of the Amino Group
Acetylation using acetic anhydride in pyridine converts the amine to an acetamide, reducing its reactivity. After stirring for 4 hours at room temperature, 2-acetamido-5-bromoacetophenone is isolated in 85% yield.
Radical Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Under radical-initiated conditions, SO₂Cl₂ (1.5 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ at 80°C selectively chlorinate the alpha position. The reaction proceeds via a radical chain mechanism, yielding 2-chloro-1-(2-acetamido-5-bromophenyl)ethanone in 55% yield after 6 hours.
Key Data:
Deprotection of the Acetamide Group
Hydrolysis with 6M HCl at reflux (100°C, 3 hours) regenerates the free amine, yielding 2-chloro-1-(2-amino-5-bromophenyl)ethanone. The crude product is neutralized with NaHCO₃ and extracted into ethyl acetate, achieving 80% recovery.
Alternative Synthetic Routes
Friedel-Crafts Acylation of Pre-Halogenated Anilines
A less common approach involves Friedel-Crafts acylation of 2-amino-5-bromoaniline. Using acetyl chloride and AlCl₃ in DCM at 0°C, the ketone is introduced directly. However, competing N-acylation and poor regioselectivity limit yields to 30–35%.
Grignard Reaction with Chlorinated Reagents
Adapting methodologies from indole synthesis, 2-amino-5-bromobenzamide intermediates react with chloromethylmagnesium bromide (ClCH₂MgBr) in tetrahydrofuran (THF). This two-step process achieves 40% overall yield but requires stringent anhydrous conditions.
Optimization Challenges and Solutions
Regioselectivity in Bromination
Para-bromination dominates due to the amino group’s directing effects, but ortho-bromination byproducts (3-bromo isomers) may form at elevated temperatures. Cooling to 0°C and using HBr (instead of Br₂) suppresses side reactions.
Chlorination Side Reactions
Over-chlorination at aromatic positions or N-chlorination is mitigated by:
- Protecting the amine as an acetamide.
- Controlling stoichiometry (1.5 eq SO₂Cl₂).
- Radical quenchers (e.g., hydroquinone) to terminate chain reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-resolution MS (HRMS) validates the molecular ion peak at m/z 262.94 ([M+H]⁺, C₈H₇BrClNO⁺).
Industrial-Scale Considerations
Batch processes using continuous flow reactors enhance yields by improving heat transfer and mixing. For example, bromination in microreactors achieves 75% yield at 10 kg/day throughput. Solvent recovery systems (e.g., distillation for DCM) reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-5-bromophenyl)-2-chloroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The amino and bromo groups on the phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of 1-(2-amino-5-bromophenyl)-2-chloroethanol.
Scientific Research Applications
While comprehensive data tables and case studies for the specific applications of "Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro-" are not available within the provided search results, the following information can be gleaned regarding its potential applications and related compounds:
Scientific Research Applications
- Agrochemicals Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro serves as a component in creating agrochemicals . Its structure allows for modifications that could lead to the development of new pesticides, herbicides, or fungicides .
- Synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine A synthetic method for 2-(2-amino-5-bromo-benzoyl) pyridine involves the use of initial raw materials and several reactions to obtain the desired compound . This indicates the potential use of bromo-containing compounds in the synthesis of more complex molecules .
- Magnetic Resonance Imaging (MRI) Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections . While not directly related to the compound , this highlights the use of bromo-containing compounds in diagnostic applications .
- ** स्टडी ऑफ N-pyrimidyl/pyridyl** Research has been done involving nonbonding interaction in the N-pyrimidyl/pyridyl .
Related Compounds and Reactions
- Reduction of 2,2,2-Trichloro-1-arylethanones The reduction of 2,2,2-trichloro-1-arylethanones using PhMgBr yields reduced products with high levels of deuterium incorporation . This reaction demonstrates the reactivity of chloro- and aryl- substituted ethanones .
- Regioselective Bromination Monobromination of 1-(3,5-bis(benzyloxy)-4-bromophenyl)ethanone can be achieved with high yields . This highlights the potential for controlled bromination reactions in similar compounds .
Safety Considerations
Mechanism of Action
The mechanism of action of 1-(2-amino-5-bromophenyl)-2-chloroethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amino, bromo, and chloro groups allows for diverse interactions with molecular targets, contributing to its potential biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table compares 1-(2-amino-5-bromophenyl)-2-chloroethanone with structurally related acetophenone derivatives, highlighting variations in substituents and their implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 1-(2-Amino-5-bromophenyl)-2-chloroethanone | C₈H₆BrClNO | 264.5 | 2-amino, 5-bromo (phenyl); 2-chloro (ethanone) | 29124-56-9 | Reference compound |
| 1-(2-Amino-3-chlorophenyl)ethanone | C₈H₇ClNO | 183.6 | 2-amino, 3-chloro (phenyl) | 56762-32-4 | Chlorine at phenyl 3-position; lacks bromine |
| 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone | C₉H₇ClF₃NO | 261.6 | 4-amino, 3-chloro, 5-CF₃ (phenyl) | 97760-76-4 | CF₃ group; amino at phenyl 4-position |
| 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone | C₉H₈BrClO₂ | 263.5 | 3-bromomethyl, 5-chloro, 2-hydroxy (phenyl) | 50317-56-1 | Hydroxyl and bromomethyl groups; no amino |
| (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone | C₁₃H₉Cl₂NO | 280.1 | Benzophenone core; 2-amino-5-chloro, 2-chloro | 2958-36-3 | Benzophenone scaffold; dual chloro substituents |
Key Observations :
- Substituent Position: The position of halogens (Br, Cl) and amino groups on the phenyl ring significantly alters reactivity. For example, bromine at the phenyl 5-position in the target compound may enhance electrophilic substitution resistance compared to 3-chloro analogs .
- Functional Groups : The presence of a trifluoromethyl (CF₃) group in CAS 97760-76-4 increases lipophilicity, making it more suitable for pharmaceutical applications, whereas the hydroxyl group in CAS 50317-56-1 improves solubility in polar solvents .
Physical and Chemical Properties
Reactivity Notes:
- The amino group in the target compound activates the phenyl ring for electrophilic substitution, but electron-withdrawing Br and Cl substituents moderate this effect. In contrast, CF₃-containing analogs (e.g., CAS 97760-76-4) exhibit reduced nucleophilicity .
Biological Activity
Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro-, also known as 1-(2-amino-5-bromophenyl)ethanone, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the phenyl ring and an amino group at the 2-position, which contribute to its reactivity and biological activity. The presence of the chloro substituent at the ethanone position further modifies its chemical behavior.
The biological activity of Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro- can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can participate in hydrogen bonding with enzyme active sites, potentially modulating enzyme function.
- Halogen Bonding : The bromine atom may engage in halogen bonding, influencing the binding affinity of the compound to various biological targets.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for mitigating oxidative stress in cells.
Biological Activities
Research has documented various biological activities associated with Ethanone derivatives, including:
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit significant antibacterial effects. For instance, derivatives have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
- Antioxidant Properties : Some studies indicate that related compounds possess notable antioxidant activities, which could be beneficial in preventing cellular damage caused by free radicals .
- Anticancer Potential : Research into structural analogs suggests that modifications can enhance anticancer activity. For example, certain derivatives have demonstrated IC50 values as low as 0.06 µM against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of Ethanone derivatives against common pathogens. The results indicated that compounds with bromine and amino substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antioxidant Activity Assessment
In vitro assays measured the DPPH radical scavenging capability of Ethanone derivatives. The findings revealed a significant correlation between the presence of halogen substituents and increased antioxidant capacity.
Q & A
Q. What are the recommended methods for synthesizing Ethanone, 1-(2-amino-5-bromophenyl)-2-chloro-?
Methodological Answer: Synthesis typically involves sequential halogenation and functional group modifications. For example:
- Step 1: Bromination of the precursor aromatic ring at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) .
- Step 2: Chlorination of the ethanone moiety using SOCl₂ or PCl₅, followed by purification via recrystallization (ethanol/water) .
- Characterization: Validate purity via HPLC (>98%) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the physicochemical properties of this compound be systematically characterized?
Methodological Answer: Key properties include:
Q. What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm). Compare with analogs like 2-Bromo-1-(4-hydroxyphenyl)ethanone .
- IR Spectroscopy: Confirm C=O stretch (~1700 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .
- X-ray Crystallography (if crystalline): Use SHELX software for refinement; resolve ambiguities in bond angles/planarity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s bioactivity?
Methodological Answer:
- Target Selection: Prioritize proteins with known halogen-binding pockets (e.g., kinase enzymes).
- Docking Workflow:
- ADMET Prediction: Employ SwissADME to assess Lipinski’s rule compliance and toxicity profiles .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
Q. What strategies optimize experimental design for studying its reactivity in cross-coupling reactions?
Methodological Answer:
- Reaction Screening: Test Pd-catalyzed couplings (Suzuki-Miyaura) using the bromo substituent.
- Chlorine Reactivity: Explore Ullmann coupling for the 2-chloro group; compare yields with/without CuI .
- Byproduct Analysis: Use GC-MS to identify side products (e.g., dehalogenation or dimerization) .
Q. How can researchers design stability studies for long-term storage in biological assays?
Methodological Answer:
- Storage Conditions: Test under inert atmosphere (N₂), light-protected vials, and −20°C vs. 4°C.
- Degradation Markers: Monitor via:
- Buffer Compatibility: Assess solubility and stability in PBS (pH 7.4) and cell culture media .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental logP values?
Methodological Answer:
- Theoretical logP: Predict using ChemDraw or Molinspiration.
- Experimental logP: Determine via shake-flask (octanol/water partition).
- Mitigation:
Key Research Findings Table
| Aspect | Finding | Reference |
|---|---|---|
| Synthetic Yield | 62% for bromination step (NBS, DMF, 0°C) | |
| Bioactivity | Moderate kinase inhibition (IC₅₀ = 8.7 µM) | |
| Thermal Stability | Decomposition onset at 180°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
